molecular formula C19H10FN3O2S2 B5540222 9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one

9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one

Cat. No. B5540222
M. Wt: 395.4 g/mol
InChI Key: DFQGDGUCLHOKMG-UHFFFAOYSA-N
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Description

Synthesis Analysis The compound "9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one" is part of the thienopyrimidine class. A related one-step synthesis method has been reported using a green approach with ketone, ethyl cyanoacetate, S8, and formamide, demonstrating a step economy, reduced catalyst loading, and easy purification, which might be applicable to the synthesis of similar compounds (Shi et al., 2018).

Molecular Structure Analysis The molecular structure of similar thienopyrimidine derivatives has been explored through single-crystal X-ray diffraction, revealing significant details about their crystalline structure, including bond lengths, angles, and planarity, which could provide insights into the spatial arrangement and electronic structure of our target compound (Liu et al., 2006).

Chemical Reactions and Properties Thienopyrimidinones, including related compounds, exhibit various chemical behaviors, such as reactivity with nucleophiles or electrophiles and participation in cyclocondensation reactions. These reactions are fundamental in extending the chemical utility and complexity of the thienopyrimidine core (Ho, 2001).

Physical Properties Analysis Physical properties such as solubility, melting point, and crystallinity can be inferred from related studies. The analysis of similar compounds offers insights into the physicochemical characteristics that define their stability and solubility, important factors in handling and application in further chemical reactions (Zeng et al., 2008).

Chemical Properties Analysis The chemical properties such as acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions can be analyzed based on the functional groups present in the thienopyrimidine core and its interactions with other molecules. This analysis can be derived from the chemical behaviors observed in similar compounds (El-Gazzar & Hafez, 2009).

Scientific Research Applications

Synthesis and Structural Analysis

A study by Qingyun Ren et al. (2007) focused on the synthesis of novel fluorine-containing thieno pyrido pyrimidinones, including compounds similar to 9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one. These compounds were synthesized via tandem aza-Wittig and annulation reactions, showing inhibition activities against certain fungi at specific dosages, indicating potential fungicidal applications. The structural verification was conducted through various spectroscopic techniques and, in some cases, single-crystal X-ray diffraction, which helps in understanding the compound's molecular geometry and interactions (Qingyun Ren et al., 2007).

Pharmacophore Synthesis

Muralidharan et al. (2019) designed and synthesized a series of pyrimidine heterocycles, similar in structure to the compound , as potential analgesic and anti-inflammatory agents. Their study illustrates the significance of the substituent's nature on the compound's biological activity, with some derivatives showing promising results. This research underscores the compound's potential as a pharmacophore for developing new therapeutic agents (Muralidharan, S. James Raja, & A. Deepti, 2019).

Antimicrobial Activity

M. Mittal et al. (2011) investigated the antimicrobial activity of substituted tricyclic compounds structurally related to 9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one. Their synthesized compounds displayed significant antibacterial and antifungal activities, suggesting potential applications in treating microbial infections (M. Mittal, Suraj M. Sarode & Dr. G. Vidyasagar, 2011).

Catalytic Synthesis Approaches

A study by Taoda Shi et al. (2018) reported a green approach to the synthesis of thieno pyrimidinones, akin to the compound , via a catalytic four-component reaction. This method highlights an efficient and eco-friendly pathway to synthesize such compounds, potentially useful in various scientific research and industrial applications (Taoda Shi et al., 2018).

Future Directions

Thieno[3,2-d]pyrimidines have potential applications in the development of high-performance organic light-emitting diodes (OLEDs) . Their high PLQY and simple molecular structure make them suitable for cost-effective multicolor display applications .

properties

IUPAC Name

13-(4-fluorophenyl)-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10FN3O2S2/c20-10-5-3-9(4-6-10)11-8-12(13-2-1-7-26-13)21-18-14(11)15-16(27-18)17(24)23-19(25)22-15/h1-8H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQGDGUCLHOKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)F)C5=C(S3)C(=O)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-(4-Fluorophenyl)-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione

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